Glyasperin C
Overview
Description
Glyasperin C is a naturally occurring methoxyisoflavan, specifically ®-isoflavan substituted by a methoxy group at position 5, hydroxy groups at positions 7, 2’ and 4’, and a prenyl group at position 6. This compound is known for its diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glyasperin C can be synthesized through various methods, including solvent extraction, ultrasonic-assisted extraction, and microwave-assisted extraction from licorice roots . The typical procedure involves drying and grinding the roots, followed by extraction using supercritical carbon dioxide with ethanol as a modifier .
Industrial Production Methods: In an industrial setting, this compound is extracted using large-scale solvent extraction techniques. The roots of Glycyrrhiza uralensis are processed to obtain a crude extract, which is then purified using chromatographic methods to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Glyasperin C undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit the enzyme tyrosinase, which catalyzes the oxidation of phenols .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products: The major products formed from these reactions include various hydroxylated and methoxylated derivatives, which retain the core isoflavan structure .
Scientific Research Applications
Glyasperin C has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving flavonoid synthesis and reactivity.
Industry: It is used in the cosmetic industry for its skin-whitening properties and as a natural antioxidant.
Mechanism of Action
Glyasperin C exerts its effects primarily through the inhibition of tyrosinase, an enzyme involved in melanin synthesis. By inhibiting this enzyme, this compound reduces melanin production, leading to its skin-whitening effects . Additionally, it exhibits anti-inflammatory properties by modulating signaling pathways involving inflammatory cytokines .
Comparison with Similar Compounds
Glyasperin A: Another methoxyisoflavan with similar biological activities but differing in its substitution pattern.
Glycyrrhizic Acid: A triterpenoid saponin from licorice with potent anti-inflammatory and antiviral properties.
Licochalcone A: A flavonoid with strong antioxidant and anti-inflammatory effects.
Uniqueness: Glyasperin C is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit tyrosinase and its potent antimicrobial properties make it a valuable compound in both medicinal and cosmetic applications .
Properties
IUPAC Name |
4-[(3R)-7-hydroxy-5-methoxy-6-(3-methylbut-2-enyl)-3,4-dihydro-2H-chromen-3-yl]benzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5/c1-12(2)4-6-16-19(24)10-20-17(21(16)25-3)8-13(11-26-20)15-7-5-14(22)9-18(15)23/h4-5,7,9-10,13,22-24H,6,8,11H2,1-3H3/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZMWVKBVFOCEE-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OCC(C2)C3=C(C=C(C=C3)O)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC[C@H](C2)C3=C(C=C(C=C3)O)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162055 | |
Record name | 4-((R)-7-Hydroxy-5-methoxy-6-(3-methyl-but-2-enyl)-1-benzopyran-3-yl)-benzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40162055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142474-53-1 | |
Record name | Glyasperin C | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142474-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glyasperin C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142474531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-((R)-7-Hydroxy-5-methoxy-6-(3-methyl-but-2-enyl)-1-benzopyran-3-yl)-benzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40162055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLYASPERIN C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85CR4734XV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the antibacterial activity of Glyasperin C?
A: Research indicates that this compound exhibits antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. [, ] While its specific mechanism of action against MRSA remains unclear, it's noteworthy that other licorice phenolics like licoricidin can impact the enzymatic function of penicillin-binding protein 2' (PBP2'). [] This suggests potential avenues for further investigation into this compound's role in combating antibiotic resistance.
Q2: How does this compound interact with the pregnane X receptor (PXR) and what are the downstream effects?
A: this compound can activate the pregnane X receptor (PXR), a nuclear receptor that plays a crucial role in regulating drug metabolism and detoxification. [] While the precise interaction mechanism hasn't been fully elucidated for this compound, its activation of PXR leads to increased enzyme activity of CYP3A4, a major drug-metabolizing enzyme in the liver. [] This enhanced CYP3A4 activity could potentially influence the metabolism and clearance of co-administered drugs that are substrates of this enzyme.
Q3: What is the structural characterization of this compound?
A: this compound is a prenylated isoflavan, a class of phenolic compounds found in licorice. [, ] While its exact molecular formula and weight aren't provided in the abstracts, its structure has been elucidated using spectroscopic techniques, primarily NMR, ECD, and mass spectrometry. [] These methods provide detailed information about the compound's connectivity, stereochemistry, and functional groups, aiding in its identification and characterization.
Q4: How does this compound contribute to the potential for herb-drug interactions with licorice consumption?
A: this compound, along with other constituents in licorice, can impact the activity of drug-metabolizing enzymes like CYP3A4 and CYP1A2. [] Notably, this compound increased CYP3A4 activity, potentially altering the metabolism of drugs that are substrates of this enzyme. [] This interaction highlights the importance of considering potential herb-drug interactions when consuming licorice or licorice-containing products, particularly for individuals on medications metabolized by these specific enzymes.
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